molecular formula C9H12ClN3O2 B12088594 3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one;hydrochloride

3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one;hydrochloride

Cat. No.: B12088594
M. Wt: 229.66 g/mol
InChI Key: DNLDPHVSHAIUNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one;hydrochloride is a heterocyclic compound featuring a fused pyridine-oxazepine core. The pyrido[3,2-b][1,4]oxazepine scaffold consists of a pyridine ring fused to a seven-membered oxazepine ring (containing one oxygen and one nitrogen atom). Key structural features include an amino group at position 3, a methyl group at position 5, and a ketone at position 2. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical and biochemical research .

Properties

Molecular Formula

C9H12ClN3O2

Molecular Weight

229.66 g/mol

IUPAC Name

3-amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one;hydrochloride

InChI

InChI=1S/C9H11N3O2.ClH/c1-12-8-7(3-2-4-11-8)14-5-6(10)9(12)13;/h2-4,6H,5,10H2,1H3;1H

InChI Key

DNLDPHVSHAIUNI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(COC2=C1N=CC=C2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one hydrochloride typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the oxazepine ring, potentially opening it to form simpler structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of simpler amine derivatives.

    Substitution: Formation of substituted pyrido-oxazepine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's unique bicyclic structure, which includes both pyridine and oxazepine rings, makes it a valuable lead compound in drug development. Its potential applications include:

  • Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) : Research indicates that this compound acts as a significant inhibitor of RIPK1, a key player in inflammatory pathways and cell death mechanisms. This property suggests therapeutic applications in neurodegenerative diseases and conditions characterized by excessive inflammation .
  • Anticancer Properties :
    • Cell Line Studies : The compound has demonstrated selective anti-leukemic effects against human leukemia cells (CCRF-CEM). At concentrations of 5 µM and 50 µM, it exhibited moderate activity while maintaining lower cytotoxicity against non-tumorigenic human lung fibroblasts (MRC-5).
    Concentration (µM)Leukemia Cell ActivityLung Fibroblast Toxicity
    5ModerateLow
    50ModerateHigher
  • Antibacterial Activity :
    • In vitro assays have shown effectiveness against various strains of both Gram-positive and Gram-negative bacteria. This antibacterial property broadens the potential applications of the compound in treating infections .

Synthesis and Production

The synthesis of 3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one; hydrochloride typically involves multi-step organic reactions. Common methods include:

  • Cyclization of Precursors : Controlled conditions are used to optimize yield and purity.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Can lead to nitroso or nitro derivatives.
  • Reduction : Targets the oxazepine ring.
  • Substitution : Participates in nucleophilic substitution reactions.

Case Studies

  • Therapeutic Development :
    • A study investigated the effects of this compound on neurodegenerative diseases by assessing its ability to inhibit RIPK1. Results indicated significant modulation of inflammatory pathways, suggesting its potential as a therapeutic agent .
  • Anticancer Research :
    • In another study focusing on leukemia cells, the compound was tested for cytotoxicity and selectivity. The results confirmed its promising anticancer properties while demonstrating lower toxicity to healthy cells .

Mechanism of Action

The mechanism of action of (S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of these targets. Pathways involved may include neurotransmitter regulation and signal transduction processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrido/Benzo-Oxazepine Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one;hydrochloride Pyrido[3,2-b][1,4]oxazepine 3-NH₂, 5-CH₃, 4-ketone ~228.68* Potential CNS targeting due to fused N-heterocycle
(R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride Benzo[b][1,4]oxazepine 3-NH₂, 5-CH₃, 4-ketone 228.68 Chiral specificity for receptor binding
6-Chloro-pyrido[3,2-f][1,4]oxazepine dihydrochloride Pyrido[3,2-f][1,4]oxazepine 6-Cl, saturated pyridine ring Not specified Altered reactivity due to Cl substitution; potential anticancer applications
3,3-Dimethyl-2,3-dihydropyrido[2,3-b][1,4]oxazepin-4(5H)-one Pyrido[2,3-b][1,4]oxazepine 3,3-(CH₃)₂, 4-ketone Not specified Synthetic intermediate; no bioactivity reported

*Estimated based on benzo-oxazepine analogue .

Functional Group and Reactivity Analysis

  • Amino Group Influence: The 3-amino group in the target compound enhances hydrogen-bonding capacity, critical for interactions with biological targets like enzymes or receptors. This contrasts with chlorinated analogues (e.g., 6-chloro-pyrido-oxazepine), where electronegative substituents may alter electron distribution and metabolic stability .
  • Pyridine vs. Benzene Core : Replacing the benzene ring in benzo-oxazepines with a pyridine ring introduces a basic nitrogen atom, improving water solubility and modulating pharmacokinetic properties. This substitution may also affect binding affinity in neurological targets .
  • Methyl Group Position : The 5-methyl group in the target compound likely increases lipophilicity compared to unmethylated derivatives, influencing membrane permeability and bioavailability .

Biological Activity

3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one hydrochloride is a heterocyclic compound notable for its unique bicyclic structure that incorporates both pyridine and oxazepine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is implicated in cell death and inflammatory pathways. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₂ClN₃O₂
  • Molecular Weight : 229.66 g/mol
  • IUPAC Name : (S)-3-amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one hydrochloride

The compound features an amino group and a carbonyl functionality that contribute to its reactivity and interaction with biological systems. These structural characteristics enhance its potential as a therapeutic agent.

Inhibition of RIPK1

Research indicates that 3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one hydrochloride acts as a significant inhibitor of RIPK1. This inhibition is crucial in modulating pathways related to inflammation and cell death, making it a candidate for therapeutic applications in diseases characterized by excessive inflammation or neurodegeneration .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. For instance:

  • Cell Line Studies : The compound demonstrated selective anti-leukemic effects against human leukemia cells (CCRF-CEM) at concentrations of 5 µM and 50 µM. Notably, at 50 µM, it showed moderate activity while maintaining lower cytotoxicity against non-tumorigenic human lung fibroblasts (MRC-5) .
Concentration (µM)Leukemia Cell ActivityLung Fibroblast Toxicity
5ModerateLow
50ModerateHigher

Antibacterial Properties

In addition to anticancer activity, the compound has been tested for antibacterial properties against various strains of bacteria. In vitro assays revealed its effectiveness against both Gram-positive and Gram-negative bacteria .

The mechanism by which 3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one hydrochloride exerts its effects involves:

  • Binding Affinity : The compound interacts with specific molecular targets such as enzymes or receptors through its bicyclic structure. This interaction can modulate neurotransmitter regulation and signal transduction processes.

Case Studies and Research Findings

A comprehensive study highlighted the synthesis of various derivatives of this compound and their biological evaluations:

  • Synthesis : Multiple synthetic routes have been developed to optimize yield and purity.
  • Biological Evaluation : Compounds were tested for their anti-proliferative activity against leukemia cells and exhibited varying degrees of effectiveness based on structural modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.